Bis(vinylsulfonylmethyl) ether

CAS No.: 26750-50-5

Cat. No.: VC2313030

Molecular Formula: C6H10O5S2

Molecular Weight: 226.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 26750-50-5 |

|---|---|

| Molecular Formula | C6H10O5S2 |

| Molecular Weight | 226.3 g/mol |

| IUPAC Name | 1-(ethenylsulfonylmethoxymethylsulfonyl)ethene |

| Standard InChI | InChI=1S/C6H10O5S2/c1-3-12(7,8)5-11-6-13(9,10)4-2/h3-4H,1-2,5-6H2 |

| Standard InChI Key | KAMCBFNNGGVPPW-UHFFFAOYSA-N |

| SMILES | C=CS(=O)(=O)COCS(=O)(=O)C=C |

| Canonical SMILES | C=CS(=O)(=O)COCS(=O)(=O)C=C |

Introduction

Physical and Chemical Properties

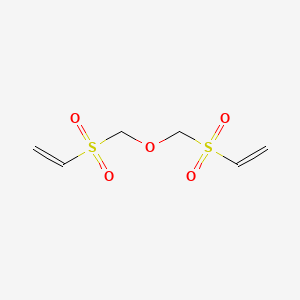

Bis(vinylsulfonylmethyl) ether, with the IUPAC name 1-(ethenylsulfonylmethoxymethylsulfonyl)ethene or 1,1'-[oxybis(methylenesulfonyl)]bisethene, represents a class of compounds containing vinyl sulfonyl groups connected by an ether linkage. This section details its structural features and physical properties that determine its behavior in various chemical and industrial applications.

Structural Characteristics

The chemical structure of bis(vinylsulfonylmethyl) ether features two vinyl sulfonyl moieties (CH₂=CH-SO₂-) connected by a methoxy methyl bridge (-CH₂-O-CH₂-). This structural arrangement gives the compound its distinctive reactivity, particularly its ability to function as a dual Michael acceptor through its two vinyl groups activated by the electron-withdrawing sulfonyl groups. The molecular formula is C₆H₁₀O₅S₂, reflecting the presence of six carbon atoms, ten hydrogen atoms, five oxygen atoms, and two sulfur atoms .

Physical Properties

The physical properties of bis(vinylsulfonylmethyl) ether are critical for understanding its behavior in various applications and for developing appropriate handling and processing protocols. Table 1 summarizes the key physical properties of this compound.

Table 1: Physical Properties of Bis(vinylsulfonylmethyl) ether

| Property | Value |

|---|---|

| CAS Number | 26750-50-5 |

| Molecular Weight | 226.271 g/mol |

| Density | 1.4±0.1 g/cm³ |

| Boiling Point | 478.8±30.0 °C at 760 mmHg |

| Melting Point | Not Available |

| Flash Point | 243.4±24.6 °C |

| Exact Mass | 225.996964 |

| LogP | -0.05 |

| Polar Surface Area (PSA) | 94.27000 |

| Vapor Pressure | 0.0±1.2 mmHg at 25°C |

| Index of Refraction | 1.498 |

The relatively high boiling point (478.8±30.0 °C) and flash point (243.4±24.6 °C) indicate that bis(vinylsulfonylmethyl) ether is a thermally stable compound with low volatility at room temperature . The LogP value of -0.05 suggests a compound with balanced hydrophilic and hydrophobic properties, potentially enhancing its versatility in different reaction media. The low vapor pressure (0.0±1.2 mmHg at 25°C) further confirms its low volatility, which has implications for handling safety compared to more volatile compounds .

Synthesis Methods

The synthesis of bis(vinylsulfonylmethyl) ether has evolved to address safety concerns associated with traditional precursors while maintaining efficiency and yield. This section details both conventional and alternative synthesis methodologies.

Conventional Synthesis Pathways

Traditionally, bis(vinylsulfonylmethyl) ether has been synthesized using bis(chloromethyl) ether as a key precursor. This approach, while effective, presents significant safety challenges due to the high toxicity and carcinogenicity of bis(chloromethyl) ether. The moderate volatility of this precursor further compounds the hazards associated with its handling and use in synthesis processes .

The conventional synthesis typically proceeds through multiple steps involving the reaction of bis(chloromethyl) ether with appropriate sulfur-containing nucleophiles, followed by oxidation and elimination reactions to generate the final product. Despite its effectiveness, the serious health risks associated with bis(chloromethyl) ether have motivated the development of alternative synthesis routes .

Alternative Synthesis Methods

To address the safety concerns associated with bis(chloromethyl) ether, alternative synthesis routes have been developed. One significant advancement involves the use of bis(aryloxymethyl) ether as a replacement for bis(chloromethyl) ether. This alternative precursor is much less reactive and non-volatile, substantially reducing the hazards associated with the synthesis process .

The alternative synthesis method proceeds through the following steps:

-

Reaction of two mole proportions of 2-hydroxyethyl mercaptan (mercaptoethanol) or a 2-lower-alkoxyethyl mercaptan with one mole proportion of a bis(aryloxymethyl) ether having the formula (ArOCH₂)₂O, where Ar is a negatively substituted phenyl group such as p-chlorophenyl or 2,4,6-trichlorophenyl .

-

This reaction is conducted in the presence of an organic solvent (such as dimethyl formamide, dimethyl sulfoxide, dimethyl acetamide, N-methylpyrrolidone, butyl alcohol, or ethoxyethanol) and a strong base (such as sodium hydroxide or potassium hydroxide) .

-

The reaction requires temperatures between 60°C and 150°C and an inert atmosphere to yield bis(2-hydroxyethylthiomethyl) ether as an intermediate .

-

Oxidation of the bissulfide to disulfone using hydrogen peroxide according to established methods .

-

Conversion of the resulting diol to 2,2'-bis(2-chloromethylsulfonyl) ether using thionyl chloride in acetonitrile with catalytic N,N-dimethylformamide .

-

Dehydrohalogenation using triethylamine in tetrahydrofuran at 0-5°C to yield bis(vinylsulfonylmethyl) ether with a melting point of 41.5° to 42.5°C .

This method has been shown to produce bis(vinylsulfonylmethyl) ether with high yield and purity, making it a preferable alternative to the conventional synthesis route due to significantly reduced health and safety risks .

Applications and Uses

Bis(vinylsulfonylmethyl) ether has found applications in various fields, with its most significant use being in the photographic industry. This section explores its established applications and potential future uses based on its chemical properties.

Photographic Industry Applications

Bis(vinylsulfonylmethyl) ether is primarily recognized for its effectiveness as a hardening agent for hardenable materials in photographic elements . In this application, it serves to improve the mechanical properties, dimensional stability, and durability of photographic films and papers. The compound's ability to form crosslinks between polymer chains through its dual vinyl sulfonyl groups enables it to strengthen the gelatin matrix typically used in photographic emulsions, enhancing resistance to physical damage and environmental factors such as humidity and temperature variations .

The use of bis(vinylsulfonylmethyl) ether in photographic applications represents a significant advancement in photographic material technology, providing improved performance characteristics compared to earlier hardening agents. Its effectiveness stems from its ability to react with nucleophilic functional groups present in photographic gelatin, forming stable crosslinks that enhance the physical properties of the photographic element .

Chemical Reactivity

The chemical reactivity of bis(vinylsulfonylmethyl) ether is largely determined by its vinyl sulfonyl groups, which confer specific reactivity patterns that are exploited in its various applications.

Crosslinking Capabilities

The presence of two vinyl sulfonyl groups makes bis(vinylsulfonylmethyl) ether an effective crosslinking agent. Each vinyl sulfonyl group can react with nucleophiles, allowing the molecule to form bridges between polymer chains or protein molecules. This property explains its effectiveness as a hardening agent in photographic materials, where it can form crosslinks between protein (gelatin) molecules through reaction with nucleophilic amino acid residues .

The crosslinking process typically involves Michael-type addition reactions, where nucleophilic groups in the substrate attack the electrophilic vinyl groups of bis(vinylsulfonylmethyl) ether. The resulting covalent bonds create a three-dimensional network structure that enhances the mechanical properties of the material.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume